molecular formula C14H10BrFN2O2 B5776687 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide

3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5776687
M. Wt: 337.14 g/mol
InChI Key: VSPCBLAWPSBBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of various enzymes. For example, the inhibition of carbonic anhydrase by this compound has been shown to lead to a decrease in the production of bicarbonate ions, which can result in a decrease in the pH of the extracellular fluid. This decrease in pH can inhibit the growth of certain microorganisms and cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and urease. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. These properties make 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide in lab experiments include its high yield and purity, as well as its potent biological activities. Additionally, this compound is relatively easy to synthesize and can be easily verified using various analytical techniques such as NMR and HPLC. However, the limitations of using 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, the synthesis of new derivatives of 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide could lead to the discovery of new compounds with even greater biological activities.

Synthesis Methods

The synthesis of 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-fluorobenzoic acid with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with bromine to obtain the final product. The yield of this synthesis method is high, and the purity of the product can be easily verified using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and urease. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. These properties make 3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)13(17)18-20-14(19)9-4-6-12(16)7-5-9/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPCBLAWPSBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate

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